molecular formula C8H15FN2O2S B14537339 [(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride CAS No. 62382-44-9

[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride

Cat. No.: B14537339
CAS No.: 62382-44-9
M. Wt: 222.28 g/mol
InChI Key: XBPNBZZKUUJBFQ-UHFFFAOYSA-N
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Description

[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride is a chemical compound that features a morpholine ring, a sulfanyl group, and a carbamyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride typically involves the reaction of morpholine derivatives with sulfanyl and carbamyl fluoride groups under controlled conditions. One common method includes the reaction of morpholine with a suitable sulfanyl reagent, followed by the introduction of the carbamyl fluoride group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes rigorous purification steps such as distillation, crystallization, and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the carbamyl fluoride group, yielding simpler derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamyl fluoride moiety, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamyl fluoride group under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced morpholine derivatives, and various carbamate compounds.

Scientific Research Applications

[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The sulfanyl and carbamyl fluoride groups play crucial roles in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride can be compared with other similar compounds, such as:

Properties

CAS No.

62382-44-9

Molecular Formula

C8H15FN2O2S

Molecular Weight

222.28 g/mol

IUPAC Name

N-morpholin-4-ylsulfanyl-N-propan-2-ylcarbamoyl fluoride

InChI

InChI=1S/C8H15FN2O2S/c1-7(2)11(8(9)12)14-10-3-5-13-6-4-10/h7H,3-6H2,1-2H3

InChI Key

XBPNBZZKUUJBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)F)SN1CCOCC1

Origin of Product

United States

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